molecular formula C8H9ClN2 B12961722 2-(Azetidin-3-yl)-3-chloropyridine

2-(Azetidin-3-yl)-3-chloropyridine

Cat. No.: B12961722
M. Wt: 168.62 g/mol
InChI Key: DWIZFVPSBYORSQ-UHFFFAOYSA-N
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Description

Contextual Significance of Azetidine (B1206935) and Pyridine (B92270) Scaffolds in Modern Chemical Science

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as valuable building blocks in medicinal chemistry. nih.govrsc.org Their strained ring system provides a unique conformational rigidity and a vector for introducing molecular complexity. rsc.org Despite initial challenges in their synthesis, recent advancements have made a wide array of substituted azetidines more accessible. nih.govrsc.org The incorporation of an azetidine moiety can lead to improved metabolic stability and cell permeability in drug candidates. enamine.netrsc.org

Pyridine, a six-membered aromatic heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov Its ability to act as a hydrogen bond acceptor, its water solubility, and its role as a bioisostere for other functional groups make it a privileged scaffold in drug design. nih.govtaylorandfrancis.com The pyridine nucleus is found in numerous natural products and is a key component in many commercially successful drugs. rsc.orgnih.gov

Unique Structural Characteristics and Research Potential of the 2-(Azetidin-3-yl)-3-chloropyridine Core

The combination of an azetidine ring at the 2-position and a chlorine atom at the 3-position of a pyridine ring in 2-(Azetidin-3-yl)-3-chloropyridine creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom influences the reactivity of the pyridine ring, while the azetidine ring introduces a three-dimensional feature. This specific arrangement of functionalities offers significant research potential for exploring novel chemical space and developing new synthetic methodologies.

Historical Overview of Research on Azetidinyl-Pyridines and Their Derivatives

Research into azetidinyl-pyridines has been largely driven by their potential as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, the compound 3-(2(S)-Azetidinylmethoxy)pyridine, known as A-85380, has been identified as a high-affinity ligand for these receptors. acs.orgnih.govacs.org Subsequent research has focused on synthesizing and evaluating various halogenated and substituted analogues to understand structure-activity relationships. acs.orgnih.govacs.org While direct research on 2-(Azetidin-3-yl)-3-chloropyridine is limited, the existing body of work on related structures provides a solid foundation for predicting its chemical behavior.

Delimitation of Research Focus: An Academic Perspective on Synthesis, Reactivity, and Molecular Interactions

This article will maintain a strictly academic focus, concentrating on the theoretical aspects of the synthesis, reactivity, and molecular interactions of 2-(Azetidin-3-yl)-3-chloropyridine. The discussion will be based on established principles of organic chemistry and inferences drawn from studies on analogous compounds.

Content Inclusions:

Data Tables

Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)-3-chloropyridine

PropertyValueSource
Molecular FormulaC8H9ClN2 a2bchem.com
Molecular Weight168.62 g/mol a2bchem.com
IUPAC Name2-(azetidin-3-yl)-3-chloropyridine a2bchem.com
SMILESClc1cccnc1C1CNC1 a2bchem.com
InChI KeyQWBDGXWSXJZJAH-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Related Azetidinyl-Pyridine Compounds in Research

Compound NameKey Research FindingReference
3-(2(S)-Azetidinylmethoxy)pyridine (A-85380)High-affinity ligand for nicotinic acetylcholine receptors (nAChRs). acs.orgnih.govacs.org
2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridinesAnalogues of A-85380 with varying affinities for nAChRs, demonstrating the impact of halogen substitution. acs.orgnih.govacs.org
3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-oneExhibited notable antimicrobial activity. scirp.orgscirp.org

Detailed Research Findings

While specific research on 2-(Azetidin-3-yl)-3-chloropyridine is not abundant in publicly available literature, we can infer its potential chemical behavior.

Synthesis: The synthesis of 2-(Azetidin-3-yl)-3-chloropyridine would likely involve a cross-coupling reaction. A plausible route could be the Suzuki or Negishi coupling of a protected 3-azetidinylboronic acid or organozinc reagent with 2,3-dichloropyridine, followed by deprotection of the azetidine nitrogen. The regioselectivity of the coupling would be a key challenge to address.

Reactivity: The reactivity of the pyridine ring is influenced by the chloro-substituent, making it susceptible to nucleophilic aromatic substitution at the position para to the chlorine, should a suitable activating group be present. The azetidine ring, due to its strain, can undergo ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine. rsc.org The nitrogen atom of the azetidine is nucleophilic and can be expected to participate in reactions such as alkylation and acylation.

Molecular Interactions: The presence of two nitrogen atoms (one in the pyridine ring and one in the azetidine ring) allows 2-(Azetidin-3-yl)-3-chloropyridine to act as a bidentate ligand in coordination chemistry. The pyridine nitrogen can participate in hydrogen bonding as an acceptor, while the N-H of the azetidine can act as a hydrogen bond donor. These features suggest that the molecule could interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-chloropyridine

InChI

InChI=1S/C8H9ClN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

DWIZFVPSBYORSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl 3 Chloropyridine and Analogous Scaffolds

Strategies for the Construction of the Azetidine (B1206935) Ring in Azetidinyl-Pyridine Systems

The formation of the strained four-membered azetidine ring is a challenging yet crucial step in the synthesis of azetidinyl-pyridines. Several modern synthetic methods have been developed to address this challenge, each with its own advantages and substrate scope.

[2+2] Cycloaddition Reactions (e.g., Staudinger Reaction)

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings. The Staudinger reaction, involving the cycloaddition of a ketene (B1206846) and an imine, is a classic and widely used method for synthesizing β-lactams (2-azetidinones), which can then be reduced to the corresponding azetidines. mdpi.comnih.gov The reaction typically proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by reaction conditions and the nature of the substituents on both the ketene and the imine. nih.gov

Recent advancements have focused on expanding the scope and controlling the diastereoselectivity of the Staudinger reaction. For instance, the use of oxalyl chloride for the in situ generation of ketenes from substituted acetic acids has been shown to reverse the diastereoselectivity of spiro-β-lactam formation compared to traditional methods. rsc.orgnih.gov Furthermore, visible-light-mediated intermolecular [2+2] photocycloaddition reactions between imines and alkenes, known as the aza Paternò–Büchi reaction, have emerged as an efficient route to functionalized azetidines. springernature.comresearchgate.netrsc.org

Reaction Type Reactants Key Features Reference(s)
Staudinger ReactionKetene + ImineForms β-lactams, stereoselectivity can be controlled. mdpi.comnih.gov
Modified StaudingerSubstituted Acetic Acid + Schiff Base (with oxalyl chloride)Reversal of diastereoselectivity in spiro-β-lactam formation. rsc.orgnih.gov
Aza Paternò–Büchi ReactionImine + Alkene (visible light)Efficient synthesis of functionalized azetidines. springernature.comresearchgate.netrsc.org

Strain-Release Reactions of Azabicyclo[1.1.0]butanes (ABBs) and Related Precursors

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of substituted azetidines. The inherent ring strain of ABBs provides a strong thermodynamic driving force for ring-opening reactions, leading to the formation of various functionalized azetidines. nih.govresearchgate.netbris.ac.uk

One common strategy involves the activation of the ABB nitrogen, followed by nucleophilic attack at a bridgehead carbon. nih.gov For example, treatment of azabicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride (B1165640) or triflic anhydride can trigger a semipinacol rearrangement to yield keto-1,3,3-substituted azetidines. nih.govresearchgate.net Alternatively, these carbinols can be converted to spiroepoxy azetidines. nih.govresearchgate.net Strain-release-driven Friedel–Crafts spirocyclization of ABB-tethered aryls has also been developed for synthesizing azetidine spiro-tetralins. d-nb.infonih.gov The reactivity of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes in polar strain-release reactions has been investigated to produce 3-chloroazetidines and other substituted azetidines. researchgate.net

Ring Contraction Methodologies

Ring contraction strategies provide another avenue to azetidine synthesis. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This method, which uses potassium carbonate as a base, allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the resulting α-carbonylated N-sulfonylazetidines. organic-chemistry.orgrsc.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a fundamental and widely employed strategy for constructing the azetidine ring. frontiersin.org This approach typically involves a precursor containing a nitrogen nucleophile and a carbon atom bearing a suitable leaving group at the γ-position. The reaction proceeds via an intramolecular SN2 reaction to form the four-membered ring. frontiersin.org

Various leaving groups, including halogens and mesylates, have been successfully used in these cyclizations. frontiersin.org For instance, γ-aminoalcohols can undergo microwave-promoted intramolecular cyclization in the presence of tosyl chloride to produce enantioselective 1,2,3-trisubstituted azetidines. rsc.org Additionally, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines offers a novel route to azetidines, even in the presence of sensitive functional groups. frontiersin.org Visible-light-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has also been developed as a [3+1] cyclization approach to synthesize azetidines with vicinal tertiary-quaternary centers. nih.gov

Cyclization Type Precursor Key Reagents/Conditions Product Reference(s)
SN2 Cyclizationγ-Amino alcoholTosyl chloride, microwave1,2,3-Trisubstituted azetidine rsc.org
Aminolysis of Epoxidescis-3,4-Epoxy amineLa(OTf)₃Substituted azetidine frontiersin.org
Radical AnnulationAliphatic amine + AlkyneVisible light, Copper catalystAzetidine with vicinal tertiary-quaternary centers nih.gov
IodocyclizationHomoallyl amineIodine, NaHCO₃2-(Iodomethyl)azetidine rsc.org

Microwave-Assisted Synthetic Protocols for Azetidine Formation

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, improve yields, and enhance selectivity. researchgate.netchim.it In the context of azetidine synthesis, microwave irradiation has been effectively employed in intramolecular cyclization reactions. For example, the cyclization of 3-(ammonium)propyl sulfates in a basic aqueous medium under microwave irradiation affords analytically pure azetidines in moderate to good yields with significantly reduced reaction times. researchgate.net This method offers a green and efficient alternative to conventional heating. researchgate.netchim.it Microwave heating has also been beneficial in the synthesis of tertiary amines from carbamates, including the formation of 1-benzyl-azetidine from its corresponding cyclic carbamate. thieme-connect.com

Methodologies for Integrating the Chloropyridine Moiety

Once the azetidine ring is constructed, the next critical step is the coupling of this scaffold to the 3-chloropyridine (B48278) moiety. Nucleophilic aromatic substitution (SNAr) is a common method for this transformation. acs.org

In a typical SNAr reaction, an N-unsubstituted or appropriately activated azetidine acts as the nucleophile, displacing a leaving group, usually a halogen, from an electron-deficient pyridine (B92270) ring. For the synthesis of 2-(azetidin-3-yl)-3-chloropyridine, a common precursor would be 2,3-dichloropyridine. The azetidine nitrogen attacks the C2 position of the pyridine ring, displacing the chloride. The regioselectivity of this reaction is often controlled by the electronic properties of the pyridine ring and the steric hindrance around the reaction centers.

In some cases, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between the azetidine and the chloropyridine. These methods are particularly useful when the SNAr reaction is sluggish or gives low yields. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these coupling reactions.

The synthesis of related structures, such as those containing a 3-hydroxy-6-chloropyridine, has been achieved, and subsequent C-H fluorination and nucleophilic aromatic substitution can be used for late-stage functionalization without opening the azetidine ring or substituting the existing chloride. acs.org

Stereoselective Synthesis of 2-(Azetidin-3-yl)-3-chloropyridine and its Chiral Derivatives

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a powerful tool for the asymmetric synthesis of chiral molecules, including substituted azetidines. The auxiliary can be recovered at the end of the synthetic sequence for reuse. wikipedia.org

A prominent example of this approach is the use of tert-butanesulfinamide as a chiral auxiliary for the synthesis of enantioenriched azetidines. acs.orgnih.gov This methodology has been successfully applied to the preparation of a variety of C2-substituted azetidines with high diastereoselectivity. acs.org The synthesis typically begins with the condensation of an aldehyde with the chiral tert-butanesulfinamide to form a sulfinimine. Subsequent organometallic addition and intramolecular cyclization lead to the formation of the chiral azetidine. acs.org The tert-butanesulfinyl group can then be cleaved under acidic conditions to yield the desired enantioenriched azetidine. nih.gov

While this method has been demonstrated for C2-substituted azetidines, the principles can be adapted for the synthesis of C3-substituted analogs. For instance, a synthetic route to a chiral azetidin-3-one, a versatile intermediate, has been developed using a gold-catalyzed intermolecular oxidation of a chiral N-propargylsulfonamide, which is in turn derived from tert-butanesulfinamide chemistry. nih.gov This chiral ketone can then be further functionalized to introduce the desired substituent at the C3 position.

The table below summarizes a representative chiral auxiliary-mediated synthesis of a substituted azetidine, highlighting the key reagents and stereochemical outcomes.

Starting MaterialChiral AuxiliaryKey ReagentsProductDiastereomeric RatioReference
3-Chloropropanal(R)-tert-Butanesulfinamide1. Organometallic reagent, 2. Base for cyclizationC2-substituted N-(tert-butanesulfinyl)azetidineUp to 85:15 acs.org
Chiral N-propargylsulfonamidetert-Butanesulfinamide derivedBrettPhosAuNTf₂, m-CPBAN-(tert-Butanesulfonyl)azetidin-3-one>98% e.e. nih.gov

Resolution Techniques for Enantiomeric Enrichment

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is a widely used method in both laboratory and industrial settings to obtain enantiomerically pure compounds. ulisboa.pt For a compound like 2-(Azetidin-3-yl)-3-chloropyridine, which contains a basic nitrogen atom within the azetidine ring, diastereomeric salt formation with a chiral acid is a highly applicable resolution strategy. libretexts.org

The fundamental principle of this technique involves reacting the racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgrsc.org Once the diastereomeric salts are separated, the chiral acid can be removed by treatment with a base to yield the individual enantiomers of the target compound. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically. ulisboa.pt

The efficiency of a resolution process is evaluated by the yield and the enantiomeric excess (e.e.) of the recovered enantiomer. The table below provides examples of chiral amines resolved using this technique.

Racemic CompoundResolving AgentSolventSeparated DiastereomerReference
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidNot specifiedDiastereomeric salt rsc.org
Racemic Carboxylic Acid(R)-AmineNot specifiedDiastereomeric salt libretexts.org
Racemic Alcohol(S)-Mandelic acidToluene/MethanolDiastereomeric salt wikipedia.org

In addition to classical resolution, enzymatic resolution represents another powerful technique. For instance, racemic azetidine-2-carbonitriles have been efficiently resolved using whole-cell catalysts containing nitrile hydratase and amidase enzymes, yielding chiral azetidine-2-carboxylic acids and amides with excellent enantioselectivity. researchgate.net This biocatalytic approach offers a mild and highly selective alternative for the enantiomeric enrichment of functionalized azetidines.

Chemical Reactivity and Mechanistic Transformations of the 2 Azetidin 3 Yl 3 Chloropyridine Framework

Reactivity Profiles of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, which dictates its reactivity. In the context of 2-(Azetidin-3-yl)-3-chloropyridine, the electronic properties of the 3-chloropyridyl substituent can influence the reactivity of the azetidine moiety.

Ring-Opening Reactions and Their Controlled Manipulation

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. These reactions provide a pathway to novel molecular scaffolds.

While specific studies on the acid-catalyzed hydrolysis of 2-(Azetidin-3-yl)-3-chloropyridine are not extensively documented, the general mechanism for the hydrolysis of azetidinium ions is well-established. Under acidic conditions, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. Subsequent attack by a water molecule, acting as a nucleophile, leads to the opening of the strained four-membered ring to yield a γ-amino alcohol. The regioselectivity of the attack would be influenced by steric and electronic factors.

The reaction proceeds as follows:

Protonation of the azetidine nitrogen: The lone pair of electrons on the nitrogen atom attacks a proton (H⁺) from the acidic medium, forming a positively charged azetidinium ion.

Nucleophilic attack by water: A water molecule attacks one of the carbon atoms of the azetidine ring. The attack is likely to occur at the less sterically hindered carbon or the carbon that can better stabilize a partial positive charge in the transition state.

Ring opening: The carbon-nitrogen bond cleaves, relieving the ring strain and resulting in the formation of a γ-amino alcohol.

Table 1: Hypothetical Products of Acid-Catalyzed Hydrolysis of 2-(Azetidin-3-yl)-3-chloropyridine

ReactantReagents and ConditionsMajor ProductMinor Product
2-(Azetidin-3-yl)-3-chloropyridineDilute HCl, H₂O, Heat3-Amino-3-(3-chloropyridin-2-yl)propan-1-ol1-Amino-3-(3-chloropyridin-2-yl)propan-2-ol

Note: The product distribution is hypothetical and would need to be confirmed by experimental data.

The strained azetidine ring in 2-(Azetidin-3-yl)-3-chloropyridine is also susceptible to ring-opening by other nucleophiles such as amines and alcohols. These reactions are typically carried out under conditions that activate the azetidine ring, such as in the presence of a Lewis acid or after quaternization of the azetidine nitrogen. The reaction with amines would lead to the formation of 1,3-diamines, while reaction with alcohols would yield γ-amino ethers.

Table 2: Representative Nucleophilic Ring-Opening Reactions of an Activated Azetidine Ring

Azetidinium SaltNucleophileProduct Type
N-Benzyl-3-(3-chloropyridin-2-yl)azetidinium bromideBenzylamineN,N'-Dibenzyl-2-(3-chloropyridin-2-yl)propane-1,3-diamine
N-Benzyl-3-(3-chloropyridin-2-yl)azetidinium bromideMethanol3-(Benzylamino)-1-methoxy-2-(3-chloropyridin-2-yl)propane

Functionalization at the Azetidine Nitrogen Atom

The secondary amine functionality within the azetidine ring of 2-(Azetidin-3-yl)-3-chloropyridine provides a key site for further molecular elaboration through reactions at the nitrogen atom.

The nitrogen atom of the azetidine ring can be readily alkylated or acylated using appropriate electrophiles. Alkylation is typically achieved using alkyl halides or other alkylating agents in the presence of a base to neutralize the hydrogen halide formed. Acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental for introducing a wide variety of substituents onto the azetidine nitrogen, thereby modifying the steric and electronic properties of the molecule.

Alkylation reactions of tertiary amines are well-documented. wikipedia.org The quaternization of an amine involves the reaction with an alkyl halide. wikipedia.org This process, known as the Menshutkin reaction, can be used to produce compounds with various alkyl chain lengths. wikipedia.org

Table 3: Examples of N-Functionalization of 2-(Azetidin-3-yl)-3-chloropyridine

Reaction TypeReagentProduct
AlkylationBenzyl bromide2-(1-Benzylazetidin-3-yl)-3-chloropyridine
AcylationAcetyl chloride1-(3-(3-Chloropyridin-2-yl)azetidin-1-yl)ethan-1-one
Reductive AminationBenzaldehyde, NaBH(OAc)₃2-(1-Benzylazetidin-3-yl)-3-chloropyridine

The tertiary amine that results from the N-alkylation of the azetidine nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt. wikipedia.org These salts are permanently charged, regardless of the pH of their environment. wikipedia.org The formation of quaternary ammonium salts can be used to introduce a positive charge into the molecule, which can have significant implications for its biological activity and physicochemical properties. The synthesis of these salts is generally achieved by reacting a tertiary amine with an alkyl halide. wikipedia.org

Table 4: Formation of a Quaternary Ammonium Salt from an N-Alkylated Derivative

ReactantReagentProduct
2-(1-Benzylazetidin-3-yl)-3-chloropyridineMethyl iodide1-Benzyl-3-(3-chloropyridin-2-yl)-1-methylazetidin-1-ium iodide

Modifications at the Azetidine Carbon Atoms (e.g., C-2, C-3, C-4)

While the azetidine nitrogen is a primary site for functionalization, the carbon atoms of the azetidine ring can also undergo specific modifications. These transformations often require initial activation of the ring or proceed via intermediates that facilitate substitution or functionalization at the carbon framework. Research in this area is less common than N-functionalization but provides valuable routes to more complex azetidine derivatives.

Reactivity of the Chloropyridine Moiety

The 3-chloropyridine (B48278) portion of the molecule is highly reactive and serves as a key handle for introducing a wide array of substituents. The electron-withdrawing nature of the pyridine (B92270) nitrogen activates the chlorine atom for nucleophilic substitution and facilitates various metal-catalyzed cross-coupling reactions.

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate, particularly when the nucleophilic attack occurs at the 2- and 4-positions. youtube.comvaia.com In the case of 3-chloropyridine, while less activated than the 2- or 4-chloro isomers, the reaction can proceed, especially with strong nucleophiles or under forcing conditions. youtube.com The reaction rate can be influenced by the electronic properties of other substituents on the pyridine ring. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chloride. For instance, the reaction with amines is a common method for the synthesis of aminopyridine derivatives. youtube.com The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.comnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileProduct
Ammonia2-(Azetidin-3-yl)pyridin-3-amine
Sodium Methoxide2-(Azetidin-3-yl)-3-methoxypyridine
Sodium Thiophenolate2-(Azetidin-3-yl)-3-(phenylthio)pyridine

This table presents hypothetical products for illustrative purposes, as specific literature on these reactions with 2-(azetidin-3-yl)-3-chloropyridine was not found within the search scope.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-chloropyridine derivatives are excellent substrates for these transformations. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the pyridine ring and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloropyridine with primary or secondary amines. It is a highly effective method for synthesizing a wide range of N-aryl and N-heteroaryl amines.

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemResulting Bond
SuzukiBoronic acid/esterPd catalyst, baseC-C (sp2-sp2)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseC-C (sp2-sp)
Buchwald-HartwigAminePd catalyst, baseC-N

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. youtube.comyoutube.com Furthermore, the nitrogen atom can be protonated under acidic reaction conditions, further deactivating the ring. youtube.com When electrophilic substitution does occur, it is typically directed to the 3-position. youtube.com However, in the case of 2-(azetidin-3-yl)-3-chloropyridine, the presence of the activating azetidinyl group and the deactivating chloro group, along with the inherent reactivity of the pyridine ring, makes the outcome of electrophilic aromatic substitution reactions complex and often low-yielding. Reactions like nitration or halogenation typically require harsh conditions. youtube.comyoutube.commasterorganicchemistry.com

Intermolecular and Intramolecular Reactions Involving Both Heterocyclic Systems

The unique juxtaposition of the azetidine and chloropyridine rings in this scaffold allows for the possibility of reactions that involve both heterocyclic systems. These can be either intermolecular, where the bifunctional nature of the molecule is exploited to react with two different reagents, or intramolecular, leading to the formation of novel fused or bridged ring systems. For instance, a nucleophilic group on a substituent attached to the azetidine nitrogen could potentially displace the chlorine atom on the pyridine ring in an intramolecular SNAr reaction, leading to a cyclized product. The feasibility of such reactions would depend on the length and flexibility of the linker connecting the nucleophile to the azetidine ring.

Reaction Mechanisms Governing Transformations of the 2-(Azetidin-3-yl)-3-chloropyridine Scaffold

The transformations of the 2-(azetidin-3-yl)-3-chloropyridine scaffold are governed by well-established reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. youtube.comnih.gov The stability of this intermediate is crucial for the reaction to proceed.

Palladium-Catalyzed Cross-Coupling: These reactions generally follow a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new bond and regenerating the palladium(0) catalyst.

Electrophilic Aromatic Substitution: This reaction proceeds through the attack of an electrophile on the electron-rich π-system of the aromatic ring, forming a cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com For pyridine, the deactivation of the ring makes the initial attack by the electrophile the rate-determining step and often requires a Lewis acid catalyst to activate the electrophile. masterorganicchemistry.comyoutube.combath.ac.uk

Structure Activity Relationship Sar and Molecular Recognition Principles of Azetidinyl Chloropyridine Derivatives

Elucidation of Key Structural Determinants for Molecular Interactions

The specific arrangement of atoms and functional groups within azetidinyl-chloropyridine derivatives significantly influences their binding affinity and selectivity for various receptors.

Influence of Azetidine (B1206935) Ring Conformation and Stereochemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that plays a crucial role in ligand-receptor interactions. nih.gov Its strained nature can contribute to unique reactivity and conformational preferences. rsc.org The stereochemistry of substituents on the azetidine ring is a critical determinant of pharmacological activity. For instance, in a study of azetidinic amino acids, the (2R)-isomers were found to be inactive in various glutamate (B1630785) receptor and transporter assays, highlighting the importance of stereocontrol in synthesis. nih.gov The conformation of the azetidine ring itself, and how it presents its substituents to a binding pocket, is a key factor. The synthesis of azetidines often involves methods that control the stereochemistry of the ring substituents, as this is crucial for retaining desired biological activity. acs.org

Impact of Substitution Patterns on the Pyridine (B92270) Ring (e.g., Position of Chlorine, Azetidinyl Group)

The substitution pattern on the pyridine ring significantly modulates the electronic properties and, consequently, the biological activity of the molecule. The position of the chlorine atom and the azetidinyl group on the pyridine ring are critical for receptor affinity and selectivity. For example, studies on analogs of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist containing a pyridine ring, have shown that different substituents on the pyridine ring lead to varied affinities and efficacies at different nAChR subtypes. nih.gov Specifically, a norchloro analog displayed significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov The electronic influence of substituents on the pyridine ring has been systematically studied, revealing that both electron-donating and electron-withdrawing groups can alter the electron density around the metal center in pincer complexes, which can be extrapolated to receptor interactions. rsc.org The regioselectivity of nucleophilic substitution on dichloropyridines is influenced by the steric bulk of substituents at the 3-position, which directs the incoming nucleophile to the 6-position. researchgate.net This highlights the importance of the positional interplay between substituents on the pyridine ring.

Role of the Azetidine Nitrogen and Pyridine Nitrogen Lone Pairs in Binding

The lone pairs of electrons on both the azetidine and pyridine nitrogen atoms are fundamental to the binding of these compounds to their biological targets, often through the formation of hydrogen bonds. The nitrogen atom in pyridine is sp2 hybridized, with its lone pair located in an sp2 hybrid orbital in the plane of the ring, making it available for hydrogen bonding. quora.comreddit.com The basicity of the pyridine nitrogen, and thus its ability to act as a hydrogen-bond acceptor, is influenced by other nitrogen atoms in the ring; as more nitrogen atoms are added, the basicity decreases. nih.gov The interaction of the pyridine nitrogen lone pair with a hydrogen bond donor is a key aspect of molecular recognition. researchgate.net The azetidine nitrogen's basicity is influenced by the ring size and substituents. srce.hr The presence of the azetidine nitrogen allows for a variety of synthetic modifications and can introduce a basic center into the molecule. nih.gov The interplay of these nitrogen lone pairs in forming crucial contacts within a receptor binding site is a central principle of their molecular recognition.

Comparative SAR Analysis with Related Azetidinyl-Pyridine Scaffolds

To further understand the SAR of 2-(Azetidin-3-yl)-3-chloropyridine, it is valuable to compare it with related structures.

Positional Isomers (e.g., Comparison with 5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594))

Positional isomers, where the substituents on the pyridine ring are arranged differently, can exhibit markedly different pharmacological profiles. For instance, the renowned analgesic agent ABT-594, or 5-(2-Azetidinylmethoxy)-2-chloropyridine, is a potent nicotinic agonist. While specific comparative data for 2-(Azetidin-3-yl)-3-chloropyridine and ABT-594 is not detailed in the provided search results, the principles of positional isomerism on pyridine rings are well-established. The relative positions of the chlorine atom and the azetidinyl-containing substituent dramatically affect the molecule's electronic distribution and steric profile, leading to different interactions with the amino acid residues in the binding pockets of nAChR subtypes. Studies on other pyridine-based compounds have shown that even subtle changes in substituent positions can lead to significant shifts in receptor selectivity and functional activity. nih.gov

Analogs with Different Linker Groups Between Azetidine and Pyridine

The nature of the linker connecting the azetidine and pyridine rings is another critical variable in the SAR of these compounds. In 2-(Azetidin-3-yl)-3-chloropyridine, the two rings are directly attached. In contrast, ABT-594 features a methoxy (B1213986) linker. The introduction of different linker groups, such as amides or carbamates, has been shown to impact the activity of other classes of bioactive molecules. nih.gov The length and flexibility of the linker can alter the relative orientation of the two ring systems, thereby influencing how the molecule fits into a binding site. For example, in a series of N-substituted azetidines, increasing the length of an alkyl chain between an amide and the azetidine ring led to changes in chemical stability, which can be correlated with altered intramolecular interactions. nih.gov Therefore, modifying the linker between the azetidine and pyridine moieties would be expected to produce analogs with distinct pharmacological properties.

Interactive Data Table: Comparison of Azetidinyl-Pyridine Scaffolds

CompoundLinker GroupKey Structural Feature
2-(Azetidin-3-yl)-3-chloropyridineDirect BondDirect attachment of azetidine to pyridine.
5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594)MethoxyMethoxy linker between the azetidine and pyridine rings.

Effects of Azacycle Ring Size on Binding Affinity and Selectivity

The structure-activity relationship (SAR) of heterocyclic compounds is profoundly influenced by the nature of their substituent rings. In the case of azetidinyl-chloropyridine derivatives, the size of the saturated nitrogen-containing ring (the azacycle) is a critical determinant of binding affinity and selectivity for biological targets like neuronal nicotinic acetylcholine receptors (nAChRs). The azetidine ring, a four-membered heterocycle, imparts a significant degree of conformational rigidity compared to its larger homologs, pyrrolidine (B122466) (five-membered) and piperidine (B6355638) (six-membered).

This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor and presents the key pharmacophoric elements—specifically the cationic amine—in a more defined orientation. However, the optimal ring size is target-dependent. Research into nAChR partial agonists has involved modifications to the azetidine ring to enhance druggability, indicating its importance in the ligand-receptor interaction johnshopkins.edu. While direct comparative studies on the 3-chloropyridine (B48278) scaffold are limited, general principles suggest that altering the azacycle size would modulate the following:

Position of the Cationic Center: The distance and geometry between the basic nitrogen atom and the hydrogen bond-accepting pyridine ring are crucial. Changing from a 4-membered azetidine to a 5- or 6-membered ring alters this spatial relationship, which must match the topology of the receptor's binding site.

Conformational Flexibility: Larger rings like pyrrolidine and piperidine have more low-energy conformations, which can allow for better adaptation to some binding pockets but may be detrimental if a specific, rigid conformation is required for high-affinity binding.

Selectivity: The unique steric profile of the smaller azetidine ring may allow for selective interactions within a specific receptor subtype's binding pocket, potentially avoiding off-target effects associated with ligands that have larger, more flexible azacycles.

Table 1: Conceptual Comparison of Azacycle Ring Size Effects

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Conformational Rigidity HighModerateLow (Chair/Boat/Twist-Boat)
Nitrogen Atom Position Constrained, specific geometryMore flexible positioningMost flexible positioning
Potential for Selectivity High, due to unique steric profileModerateLower, may fit more diverse pockets
Binding Entropy Lower penalty upon bindingIntermediate penaltyHigher penalty

Molecular Recognition Studies of 2-(Azetidin-3-yl)-3-chloropyridine with Biological Targets

The biological activity of 2-(Azetidin-3-yl)-3-chloropyridine is defined by its precise interactions with protein targets at a molecular level. These interactions are governed by the compound's three-dimensional shape and electronic properties, which allow it to fit into specific binding sites and modulate the protein's function.

Neuronal nicotinic acetylcholine receptors (nAChRs) are well-established targets for ligands containing the azetidinyl-pyridine scaffold. These receptors are ligand-gated ion channels where agonist binding occurs at the interface between two subunits. The binding of 2-(Azetidin-3-yl)-3-chloropyridine to nAChRs is understood through the classical nicotinic pharmacophore model, which involves two critical interactions:

Cation-π Interaction: At physiological pH, the nitrogen atom of the azetidine ring is protonated, forming a cation. This cationic head interacts with the electron-rich aromatic side chains of specific amino acid residues (e.g., tryptophan, tyrosine) in the "principal" or α subunit of the nAChR. This cation-π interaction is a primary anchoring force for the ligand in the binding pocket.

Hydrogen Bond: The nitrogen atom on the 3-chloropyridine ring acts as a hydrogen bond acceptor. It forms a crucial hydrogen bond with the backbone amide (-NH) group of an amino acid residue, often a leucine, on the "complementary" or non-α subunit of the receptor nih.gov. This interaction helps to bridge the two subunits and stabilize the receptor in its activated state.

The 3-chloro substituent on the pyridine ring further modulates the electronic properties of the ring and provides additional steric bulk, which can enhance binding affinity and selectivity for specific nAChR subtypes.

While primarily known for its action on nAChRs, the azetidine scaffold is found in inhibitors of various enzymes. The mechanisms described below are for related compounds containing an azetidine ring and serve as examples of potential interactions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Inhibiting FAAH increases anandamide levels, producing analgesic and anxiolytic effects. While 2-(Azetidin-3-yl)-3-chloropyridine itself is not a primary example, related structures such as 2-azetidinones (β-lactams) have been developed as FAAH inhibitors nih.gov. The mechanism typically involves the inhibitor acting as a substrate mimic that binds to the active site of FAAH. The strained β-lactam ring in these compounds can then acylate the catalytic serine residue of the enzyme, leading to its irreversible inactivation. This demonstrates that the azetidine core can be incorporated into scaffolds designed to target the active sites of hydrolase enzymes nih.govnih.gov.

Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin protein, are essential for cell division, making them a key target in cancer therapy. Certain compounds containing a β-lactam (2-azetidinone) ring have been shown to be potent inhibitors of tubulin polymerization nih.gov. These molecules act as colchicine-binding site inhibitors (CBSI), meaning they bind to a site on β-tubulin that prevents its polymerization into microtubules nih.govcsic.es. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) nih.govnih.gov. Although the scaffold of 2-(Azetidin-3-yl)-3-chloropyridine is different from these reported inhibitors, the research shows the versatility of the azetidine ring in structures designed to interfere with protein-protein interactions like tubulin assembly.

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. For nAChR agonists like 2-(Azetidin-3-yl)-3-chloropyridine, the pharmacophore can be described by a four-point model that refines the classical two-point model.

Table 2: Four-Point Pharmacophore Model for nAChR Interaction

Pharmacophore PointDescriptionCorresponding Structural Feature in 2-(Azetidin-3-yl)-3-chloropyridine
1. Cationic Center A positively charged group that engages in a cation-π interaction with aromatic residues in the receptor's principal subunit nih.gov.The protonated nitrogen atom of the azetidine ring .
2. Hydrogen Bond Acceptor An electronegative atom capable of forming a hydrogen bond with a donor group on the receptor's complementary subunit nih.gov.The nitrogen atom of the pyridine ring .
3. Hydrophobic/Aromatic Region A flat, aromatic region that can engage in hydrophobic or π-stacking interactions within the binding site.The 3-chloropyridine ring .
4. Steric/Hydrophobic Feature Additional regions that provide steric definition, influencing subtype selectivity by interacting with unique pockets in the receptor nih.gov.The chloro-substituent and the specific geometry of the azetidine ring .

This four-point model provides a detailed blueprint for molecular recognition. The precise spatial arrangement of the cationic azetidine nitrogen, the hydrogen-bonding pyridine nitrogen, and the hydrophobic chloropyridine ring allows 2-(Azetidin-3-yl)-3-chloropyridine to bind with high affinity and selectivity to its target receptor. The model explains how the molecule effectively bridges the subunit interface of the nAChR to trigger a biological response and provides a rational basis for designing new, more potent, and selective ligands nih.govnih.gov.

Advanced Analytical Methodologies for the Study of 2 Azetidin 3 Yl 3 Chloropyridine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(Azetidin-3-yl)-3-chloropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the azetidine (B1206935) and chloropyridine rings.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the 3-chloropyridine (B48278) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). For comparison, the protons of the parent 3-chloropyridine exhibit signals at approximately 7.57, 7.99, 8.68, and 8.79 ppm in DMSO-d6. chemicalbook.com The protons of the azetidine ring would be found in the more upfield region. The methine proton at the 3-position of the azetidine ring, being attached to the pyridine (B92270) ring, would likely resonate at a downfield-shifted position compared to the methylene (B1212753) protons of the ring. The coupling constants between the azetidine protons would be crucial in determining the ring's conformation.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the 3-chloropyridine ring would have characteristic chemical shifts, with the carbon bearing the chlorine atom showing a distinct shift due to the halogen's electronegativity. The carbons of the azetidine ring would appear at higher field strengths.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for assembling the complete molecular structure.

COSY would establish the ¹H-¹H coupling correlations within the pyridine and azetidine rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection between the azetidine ring and the 3-chloropyridine ring at the C2 position.

A summary of expected ¹H and ¹³C NMR chemical shift ranges for the core structures is presented below.

Structure ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3-Chloropyridine Ring7.0 - 8.8120 - 155
Azetidine Ring2.5 - 4.530 - 60

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, 2-(Azetidin-3-yl)-3-chloropyridine would be expected to show a molecular ion peak (M⁺). The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the azetidine ring or cleavage within the ring, as well as the loss of a chlorine atom or HCl from the pyridine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For instance, the computed exact mass of a related compound, 6-(azetidin-1-yl)-2-chloropyridine-3-carbonitrile, is 193.0406750 Da. nih.gov A similar level of precision would be expected for 2-(Azetidin-3-yl)-3-chloropyridine.

Technique Information Obtained Expected m/z for C₈H₉ClN₂
MSMolecular weight and fragmentation patternM⁺ peak with characteristic Cl isotope pattern
HRMSExact mass and elemental formulaHighly accurate mass measurement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(Azetidin-3-yl)-3-chloropyridine would exhibit characteristic absorption bands for the various bond vibrations.

The C-H stretching vibrations of the aromatic pyridine ring would typically appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the aliphatic azetidine ring would be observed in the 2850-3000 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. A key absorption would be the C-Cl stretching vibration, which for chloropyridines, is typically found in the fingerprint region below 800 cm⁻¹. For comparison, the IR spectrum of 3-chloropyridine shows prominent peaks in these regions. nist.govnih.gov

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C and C=N Stretch (Pyridine)1400 - 1600
C-N Stretch (Azetidine)1250 - 1020
C-Cl Stretch< 800

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in 2-(Azetidin-3-yl)-3-chloropyridine are known to absorb UV light. The spectrum would likely show characteristic π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would be determined. For comparison, the UV spectrum of 3-chloropyridine shows absorption maxima that can be used as a reference point. nih.gov This technique is particularly useful for quantitative analysis once a calibration curve has been established.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are powerful separation techniques widely used in the pharmaceutical and chemical industries for purity determination and quantitative analysis.

A reversed-phase HPLC or UPLC method would likely be developed for the analysis of 2-(Azetidin-3-yl)-3-chloropyridine. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be achieved by gradient elution, where the proportion of the organic solvent is increased over time.

Detection would most commonly be performed using a UV detector set at the λmax of the compound as determined by UV-Visible spectroscopy. The purity of the compound would be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure reference standard. UPLC, with its smaller particle size columns, offers the advantage of faster analysis times and higher resolution compared to traditional HPLC.

A typical HPLC/UPLC method development would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the target compound with good separation from any potential impurities.

Parameter Typical Conditions
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm (for UPLC)
Mobile Phase A Water with 0.1% formic acid or ammonium formate buffer
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 0.2 - 0.6 mL/min (for UPLC)
Detection UV at λmax
Injection Volume 1 - 5 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a molecule like 2-(Azetidin-3-yl)-3-chloropyridine, GC can be employed for purity assessment and quantification. The volatility of the compound is a key factor, and derivatization might be necessary to improve its thermal stability and chromatographic behavior. youtube.com

In the analysis of related pyridine derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used. nih.gov For instance, the analysis of chloropyridine isomers often utilizes capillary GC columns with various stationary phases to achieve separation. The choice of the stationary phase is critical and depends on the polarity of the analytes. Non-polar or medium-polarity columns are often suitable for such compounds.

A potential challenge in the GC analysis of 2-(Azetidin-3-yl)-3-chloropyridine could be the reactivity of the azetidine ring at high temperatures, which might lead to on-column degradation. In such cases, derivatization of the azetidine nitrogen could enhance stability.

Table 1: Hypothetical GC-MS Parameters for Analysis of 2-(Azetidin-3-yl)-3-chloropyridine

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 50-300 m/z

Chiral Chromatography for Enantiomeric Excess Determination

Since 2-(Azetidin-3-yl)-3-chloropyridine possesses a chiral center at the C3 position of the azetidine ring, the separation of its enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers may exhibit distinct pharmacological activities. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common technique for determining enantiomeric excess (ee). nih.gov

The selection of the appropriate CSP is paramount for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including those with nitrogen-containing heterocycles. acs.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the chiral separation of 2-(Azetidin-3-yl)-3-chloropyridine, one would typically screen a variety of commercially available chiral columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). The mobile phase composition, including the type of organic modifier and any additives, can significantly influence the enantioselectivity and resolution.

In studies of related chiral azetidines, both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases have been successfully employed. acs.org The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.

Table 2: Potential Chiral HPLC Conditions for 2-(Azetidin-3-yl)-3-chloropyridine

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® IA or Chiralcel® OZ-H
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Acetonitrile/Water with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25 °C30 °C

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. This method would provide precise information on bond lengths, bond angles, and the conformation of the 2-(Azetidin-3-yl)-3-chloropyridine molecule in the solid state. Furthermore, if a single enantiomer is crystallized, its absolute configuration can be determined.

For a molecule like this, X-ray analysis would reveal the puckering of the azetidine ring and the relative orientation of the azetidine and pyridine rings. This structural information is invaluable for understanding its chemical reactivity and for computational modeling studies.

While a crystal structure for 2-(Azetidin-3-yl)-3-chloropyridine is not publicly available, studies on other functionalized azetidines have utilized X-ray crystallography to confirm their stereochemistry and conformational preferences. nih.govacs.org For example, the crystal structure of L-azetidine-2-carboxylate hydrolase has been determined, providing insights into the binding of azetidine-containing molecules. nih.gov

To obtain a crystal structure, a single crystal of high quality is required. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. For 2-(Azetidin-3-yl)-3-chloropyridine, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.

LC-MS: This technique is highly versatile and can be applied to a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For 2-(Azetidin-3-yl)-3-chloropyridine, reversed-phase LC with a C18 column would be a common starting point for method development. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation and identification. LC-MS is also readily amenable to chiral separations by using a chiral column, allowing for the determination of enantiomeric excess in complex matrices. nih.govresearchgate.net

In the analysis of related azetidine and pyridine derivatives, LC-MS has been used for reaction monitoring, impurity profiling, and pharmacokinetic studies. nih.govnih.gov

Table 3: Illustrative LC-MS Parameters for 2-(Azetidin-3-yl)-3-chloropyridine

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

GC-MS: As discussed in section 6.2.2, GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry. It is an excellent tool for identifying and quantifying volatile components in a sample. For 2-(Azetidin-3-yl)-3-chloropyridine, GC-MS would be useful for confirming the identity of the main component and any volatile impurities. The fragmentation pattern obtained from the mass spectrum can provide valuable structural information.

The synthesis and characterization of various pyridine derivatives often report the use of GC-MS for product confirmation. wichita.edu

Exploration of 2 Azetidin 3 Yl 3 Chloropyridine in Chemical Biology and Material Science Applications Non Clinical

Utility as Chemical Probes for Receptor and Enzyme Research

The 2-(azetidin-3-yl)-3-chloropyridine scaffold is of significant interest in the development of chemical probes for studying receptors and enzymes, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various cognitive processes, and their dysfunction is implicated in several neurological disorders.

Derivatives of chloropyridine have been shown to exhibit high affinity for nAChRs. The substitution pattern on the pyridine (B92270) ring, along with the nature of the appended cyclic amine, plays a critical role in determining the binding affinity and selectivity for different nAChR subtypes. For instance, the development of ligands for the α4β2 and α7 nAChR subtypes has been a major focus of research. medchemexpress.comnih.gov The azetidine (B1206935) moiety, with its specific conformational constraints and basic nitrogen atom, can be crucial for establishing key interactions within the receptor's binding pocket.

The chlorine atom at the 3-position of the pyridine ring influences the electronic properties of the aromatic system, which can modulate the strength of interactions such as cation-π stacking with aromatic residues in the receptor binding site. Researchers have synthesized and evaluated various analogs to understand the structure-activity relationships (SAR) that govern their binding to nAChRs. These studies are essential for designing highly selective and potent chemical probes that can be used to investigate the physiological and pathological roles of these receptors. nih.gov

Application as Privileged Scaffolds in the Rational Design of New Chemical Entities

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious functionalization. The pyridine ring is a well-established privileged scaffold due to its presence in numerous natural products and approved drugs. nih.gov Pyridine and its derivatives are known to participate in a variety of biological processes and have been utilized in the development of anticancer agents. nih.gov

The 2-(azetidin-3-yl)-3-chloropyridine structure combines the privileged pyridine core with an azetidine ring, which itself can be considered a valuable building block in drug discovery. The azetidine moiety can introduce desirable physicochemical properties, such as improved solubility and metabolic stability, while also providing a vector for further chemical modification. nih.gov The combination of these two structural motifs in a single molecule creates a powerful platform for the rational design of new chemical entities targeting a range of biological targets beyond nAChRs. The ability to modify both the pyridine and azetidine rings allows for the fine-tuning of the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Role as Key Synthetic Intermediates in Multi-Step Organic Synthesis

One of the most significant applications of 2-(azetidin-3-yl)-3-chloropyridine is its role as a key intermediate in the multi-step synthesis of more complex molecules, most notably varenicline (B1221332) and its analogs. Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor and is used as a smoking cessation aid. newdrugapprovals.orgnih.gov

The synthesis of varenicline involves the construction of a complex polycyclic framework, and intermediates containing the chloropyridinyl-azetidine moiety are crucial for its assembly. google.comchemicalbook.comgoogle.com The chlorine atom on the pyridine ring serves as a handle for further chemical transformations, such as cross-coupling reactions, to build the final molecular architecture. wikipedia.org The azetidine ring is incorporated to provide a key binding interaction with the target receptor. The preparation of such intermediates often involves multi-step synthetic sequences, highlighting the importance of robust and efficient methods for their production. google.comgoogle.com The availability of 2-(azetidin-3-yl)-3-chloropyridine and related compounds is therefore critical for the synthesis of a class of neurologically active compounds.

Potential in Ligand Design for Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. wikipedia.org These complexes have found applications in numerous catalytic processes. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center.

The 2-(azetidin-3-yl)-3-chloropyridine molecule offers two potential coordination sites: the pyridine nitrogen and the azetidine nitrogen. This bidentate character, or the potential for it, makes it an interesting candidate for the design of novel ligands. The electronic properties of the pyridine ring, influenced by the chlorine substituent, can affect the coordination properties and the subsequent catalytic activity of the resulting metal complex. rsc.org Silver(I) complexes with pyridine-containing ligands, for example, have been shown to catalyze A³-coupling reactions. nih.gov While direct catalytic applications of 2-(azetidin-3-yl)-3-chloropyridine complexes are not yet widely reported, the foundational principles of coordination chemistry suggest its potential in developing new catalysts for organic transformations. unibe.ch

Exploration in Polymerization Chemistry and Material Science

The reactivity of the 2-(azetidin-3-yl)-3-chloropyridine molecule suggests potential applications in polymerization and material science. The chlorine atom on the pyridine ring can be a site for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create novel polymers with tailored electronic and physical properties. google.com The incorporation of the pyridine unit into a polymer backbone can impart specific characteristics, such as thermal stability, conductivity, or the ability to coordinate with metals.

Furthermore, the azetidine ring contains a secondary amine that can be reactive under certain conditions, potentially allowing for ring-opening polymerization or its use as a monomer in the synthesis of polyamines or other nitrogen-containing polymers. The combination of a reactive aromatic halide and a cyclic amine in one molecule provides a unique monomer for creating advanced materials with potentially interesting optical or electronic properties.

Design of Degrader Motifs and PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

The design of the linker is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov Small, rigid heterocyclic scaffolds are often incorporated into linkers to control their conformation. Saturated heterocycles like piperazine (B1678402) and piperidine (B6355638) are commonly used in PROTAC linkers. nih.gov The azetidine ring of 2-(azetidin-3-yl)-3-chloropyridine, being a small, conformationally constrained heterocycle, represents a potential component for PROTAC linkers. medchemexpress.combroadpharm.com The pyridine moiety could also serve as a point of attachment for either the target-binding ligand or the E3 ligase ligand. While specific examples utilizing this exact molecule in published PROTACs are scarce, the structural motifs it contains are highly relevant to the design principles of these powerful new therapeutic agents. targetmol.com

Future Perspectives and Unresolved Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The primary and most fundamental challenge is the development of a viable synthetic route to 2-(Azetidin-3-yl)-3-chloropyridine. Future research would need to focus on:

Initial Synthesis: Devising a multi-step synthesis from commercially available starting materials. This would likely involve the coupling of a suitable azetidine (B1206935) precursor with a 2,3-disubstituted pyridine (B92270) derivative.

Process Optimization: Once a route is established, optimization to improve yield, reduce the number of steps, and enhance the purity of the final product would be necessary.

Green Chemistry Approaches: Exploration of more sustainable methods, such as utilizing greener solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents, would be a key objective.

Discovery of Novel Reactivity and Transformation Pathways

Following a successful synthesis, a systematic investigation of the reactivity of 2-(Azetidin-3-yl)-3-chloropyridine would be the next logical step. This would involve:

Mapping Functional Group Reactivity: Exploring the reactivity of the azetidine nitrogen (e.g., N-alkylation, N-arylation, acylation), the pyridine nitrogen (e.g., quaternization, N-oxide formation), and the chloro-substituent (e.g., nucleophilic aromatic substitution, cross-coupling reactions).

Scaffold Derivatization: Utilizing the inherent reactivity to create a library of derivatives with diverse functionalities, which could then be screened for various applications.

Advanced Understanding of Structure-Function Relationships at the Molecular Level

A deep understanding of how the three-dimensional structure of 2-(Azetidin-3-yl)-3-chloropyridine and its derivatives influences their properties is crucial for any potential application. This would require:

Conformational Analysis: Studying the preferred conformations of the molecule, particularly the orientation of the azetidine ring relative to the pyridine ring.

Electronic Properties: Investigating the electronic effects of the chloro- and azetidinyl- substituents on the pyridine ring.

Structure-Property Correlation: If the compound or its derivatives exhibit any biological activity or material properties, elucidating the specific structural features responsible for these functions.

Expanding the Scope of Computational Modeling for Predictive Chemistry

In the absence of experimental data, computational chemistry could provide initial insights into the properties of 2-(Azetidin-3-yl)-3-chloropyridine. As experimental data becomes available, computational models can be refined and expanded to:

Predict Reactivity: Use density functional theory (DFT) and other methods to predict the most likely sites of reaction and to model reaction mechanisms.

Simulate Molecular Interactions: If the molecule is investigated as a potential ligand for a biological target, molecular docking and molecular dynamics simulations could predict binding modes and affinities.

Forecast Spectroscopic Properties: Calculate predicted NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Innovations in Analytical Techniques for Complex Characterization

The unambiguous characterization of 2-(Azetidin-3-yl)-3-chloropyridine and its potential reaction products would necessitate a suite of modern analytical techniques:

Spectroscopic Methods: Comprehensive analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy would be essential to confirm the structure and purity.

Chromatographic Techniques: Development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for reaction monitoring and purification.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the molecular structure and solid-state conformation.

Integration of the 2-(Azetidin-3-yl)-3-chloropyridine Scaffold into Emerging Areas of Chemical Research

Once the fundamental chemistry of 2-(Azetidin-3-yl)-3-chloropyridine is established, the scaffold could potentially be integrated into various fields of chemical research, such as:

Medicinal Chemistry: The azetidine and chloropyridine motifs are present in many biologically active compounds. This scaffold could serve as a novel building block for the synthesis of new therapeutic agents.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The unique steric and electronic properties of this scaffold could lead to new materials with interesting properties.

Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or other probes to study biological processes.

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